molecular formula C12H7Cl2F3N2OS B2464426 4-(2,4-Dichlorophenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine CAS No. 439110-61-9

4-(2,4-Dichlorophenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B2464426
CAS No.: 439110-61-9
M. Wt: 355.16
InChI Key: DISPTZBKFXPHMI-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine is a high-purity chemical intermediate designed for research and development in agrochemical and pharmaceutical fields. This compound belongs to the class of trifluoromethyl pyrimidine derivatives, a group known for its exceptional biological properties. The unique combination of the pyrimidine heterocycle, a phenoxy substituent, and the trifluoromethyl group is a common feature in many modern active compounds . The trifluoromethyl pyrimidine scaffold is a privileged structure in medicinal and pesticide chemistry, frequently serving as a key building block for creating novel molecules with insecticidal, fungicidal, and antiviral activities . For instance, structurally similar 6-(trifluoromethyl)pyrimidine-based compounds have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors for pharmaceutical applications . In agrochemical research, derivatives sharing this core structure have demonstrated promising activity against various plant pathogens and pests . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Material Safety Data Sheet before use.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2F3N2OS/c1-21-11-18-9(12(15,16)17)5-10(19-11)20-8-3-2-6(13)4-7(8)14/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISPTZBKFXPHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)OC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,4-dichlorophenol, methylthiol, and trifluoromethylpyrimidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reactions.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the pyrimidine ring or the substituent groups.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy or trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine compounds with various functional groups.

Scientific Research Applications

4-(2,4-Dichlorophenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights structural variations and molecular properties of analogous compounds:

Compound Name Substituents (Positions 2, 4, 6) Molecular Formula Molecular Weight Key Features
Target Compound 2-(Methylsulfanyl), 4-(2,4-dichlorophenoxy), 6-(CF₃) C₁₂H₇Cl₂F₃N₂OS 371.17* Balanced lipophilicity and electronic effects .
2-(Methylsulfanyl)-4-(4-nitrophenoxy)-6-(trifluoromethyl)pyrimidine 2-(SCH₃), 4-(NO₂-phenoxy), 6-(CF₃) C₁₂H₈F₃N₃O₃S 331.28 Nitro group increases electron-withdrawing effects but reduces stability.
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine 2-(Ph), 4-(CF₃), 6-(3,5-Cl₂-Ph) C₁₇H₉Cl₂F₃N₂ 369.20 Dichlorophenyl enhances steric bulk; phenyl at position 2 alters activity.
[6-(2,4-Dichlorophenyl)-4-(CF₃)pyrimidin-2-yl]methylsulfone 2-(CH₂SO₂Me), 4-(CF₃), 6-(2,4-Cl₂-Ph) C₁₂H₇Cl₂F₃N₂O₂S 371.17 Sulfone group increases polarity and hydrogen-bonding potential.
2-Amino-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine 2-(NH₂), 4-(CF₃), 6-(2,4-Cl₂-Ph) C₁₁H₆Cl₂F₃N₃ 308.09 Amino group enhances solubility but reduces metabolic stability.

*Calculated based on formula C₁₂H₇Cl₂F₃N₂OS.

Quantum Chemical Insights

  • Electronic Effects : Methylsulfanyl donates electrons via resonance, while CF₃ and Cl withdraw electrons. This balance may optimize charge distribution for target binding .

Biological Activity

The compound 4-(2,4-Dichlorophenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features a pyrimidine ring substituted with a dichlorophenoxy group, a methylsulfanyl group, and a trifluoromethyl group. This unique configuration contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : The compound has shown promising results in inhibiting tumor cell proliferation.
  • Antimicrobial Properties : It has been evaluated for its effectiveness against various bacterial strains.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound.

The compound is believed to exert its antitumor effects through the following mechanisms:

  • Cell Cycle Arrest : It induces cell cycle arrest at the S-phase in cancer cells, preventing further proliferation.
  • Apoptosis Induction : The compound promotes apoptosis in malignant cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

Case Studies

A notable study assessed the compound's effect on various cancer cell lines. The results indicated:

  • IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines, indicating significant cytotoxicity.
  • Colony Formation Assay : In colony formation assays, treated cells showed reduced colony formation compared to controls.
Cell LineIC50 (µM)Effect on Colony Formation
MGC-80315Significant reduction
HT2920Moderate reduction
A43125Minimal reduction

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has been tested against several bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

Results

In vitro studies revealed that the compound exhibited bactericidal activity with minimum inhibitory concentrations (MIC) ranging from 5 to 15 µg/mL.

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes has been investigated. For instance:

  • Skp2 Inhibition : Research indicated that it inhibits Skp2, an important regulator in cancer cell proliferation.

Findings

Inhibitory assays demonstrated that the compound significantly decreased Skp2 activity, leading to increased levels of p21 and p27—two critical proteins involved in cell cycle regulation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(2,4-Dichlorophenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine, and how can reaction conditions be optimized to minimize side products?

  • Methodology : Begin with nucleophilic aromatic substitution (SNAr) between 4-chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine (CAS 16097-63-5) and 2,4-dichlorophenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitor reaction progress via TLC or HPLC. Optimize solvent polarity and base strength to suppress hydrolysis of the methylsulfanyl group. Post-synthesis, purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .

Q. Which analytical techniques are most effective for confirming the structural identity and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons from dichlorophenoxy group at δ 7.2–7.8 ppm, trifluoromethyl singlet at δ ~120 ppm in ¹³C).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 399.968 (calculated for C₁₂H₇Cl₂F₃N₂OS).
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in DCM/hexane and resolve crystal packing .

Q. How should researchers safely handle and dispose of this compound given its chlorinated and sulfur-containing moieties?

  • Methodology : Use PPE (gloves, goggles, fume hood) to avoid inhalation or dermal contact. Store waste in sealed, labeled containers for halogenated organics. Collaborate with certified waste management services for incineration (≥1,200°C) to prevent release of toxic byproducts like HCl or SO₂ .

Advanced Research Questions

Q. What is the impact of the trifluoromethyl and methylsulfanyl substituents on the compound’s electronic properties and reactivity in cross-coupling reactions?

  • Methodology : Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution. Compare Fukui indices to predict regioselectivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Experimentally validate by reacting with arylboronic acids under varying conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). The trifluoromethyl group’s electron-withdrawing effect may deactivate the pyrimidine ring, while methylsulfanyl acts as a weak electron donor .

Q. How can computational modeling predict the compound’s binding affinity to biological targets such as kinase enzymes?

  • Methodology : Use molecular docking (AutoDock Vina) with crystal structures of target proteins (e.g., EGFR kinase, PDB: 1M17). Parameterize the ligand’s partial charges via RESP fitting (HF/6-31G*). Assess binding poses and interaction energies (hydrogen bonds with active-site residues, hydrophobic contacts with trifluoromethyl). Validate predictions via in vitro kinase inhibition assays .

Q. What strategies can resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodology :

  • Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies.
  • Solubility Optimization : Use co-solvents (DMSO/PBS) to ensure consistent bioavailability.
  • Metabolic Stability Testing : Perform microsomal assays (e.g., human liver microsomes) to identify confounding factors like rapid oxidation of methylsulfanyl to sulfoxide .

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